Regioisomer Differentiation by MS: A Quantitative Mass Spectrometric Method for Distinguishing trans-3-aminopiperidin-4-ol from trans-4-aminopiperidin-3-ol
A direct analytical method was developed to distinguish trans-3-aminopiperidin-4-ol from its regioisomer, trans-4-aminopiperidin-3-ol, using electron ionization mass spectrometry. The study identified a unique marker ion at m/z 100 that is exclusively present in the spectrum of trans-3-aminopiperidin-4-ol [1]. In contrast, trans-4-aminopiperidin-3-ol is characterized by three distinct ions ([M-18]+, [M-19]+, [M-43]+) [2].
| Evidence Dimension | Presence of diagnostic MS fragment ion |
|---|---|
| Target Compound Data | m/z 100 ion present |
| Comparator Or Baseline | trans-4-aminopiperidin-3-ol |
| Quantified Difference | Unique marker ion vs. three distinct marker ions |
| Conditions | EI-MS, analysis of 4 pairs of aminopiperidinol regioisomers |
Why This Matters
This quantitative MS signature enables unequivocal quality control and identity verification, which is essential for procurement decisions in pharmaceutical synthesis where regioisomeric purity directly impacts downstream biological activity.
- [1] Mazur, D. M., Grishina, G. V., & Lebedev, A. T. (2017). Molecular recognition of pseudodistamine isomeric precursors trans-3(4)-aminopiperidin-4(3)-ols by EI mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 140, 322-326. View Source
- [2] Mazur, D. M., Grishina, G. V., & Lebedev, A. T. (2017). Molecular recognition of pseudodistamine isomeric precursors trans-3(4)-aminopiperidin-4(3)-ols by EI mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 140, 322-326. View Source
